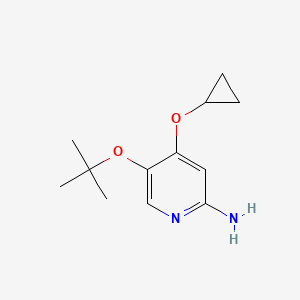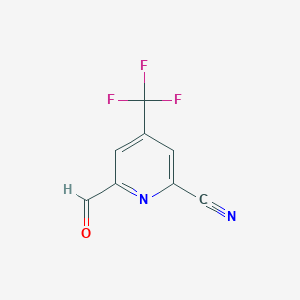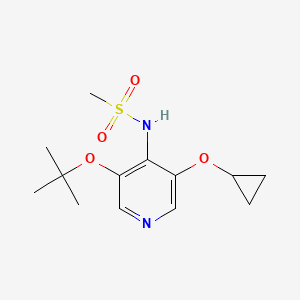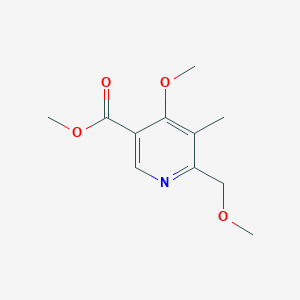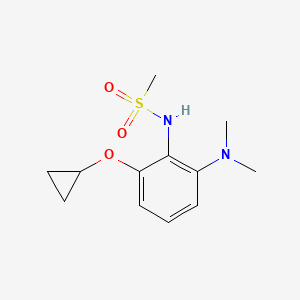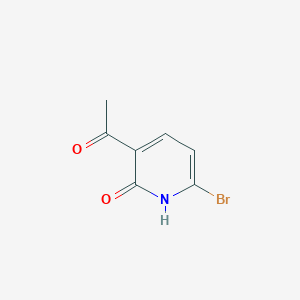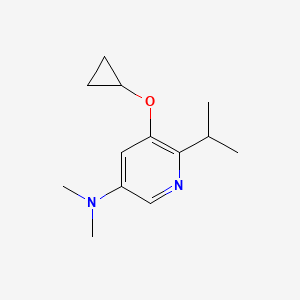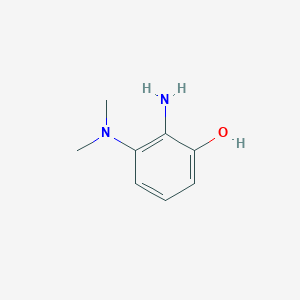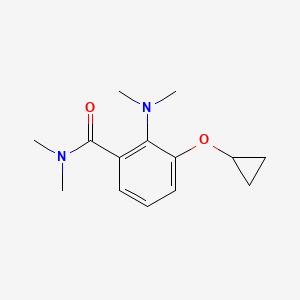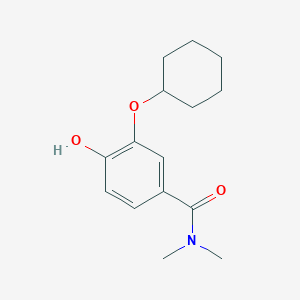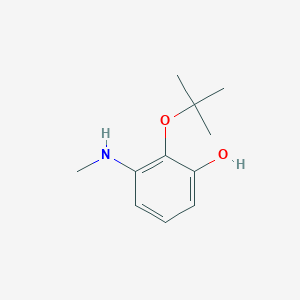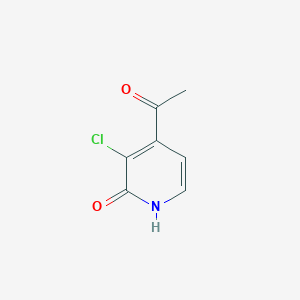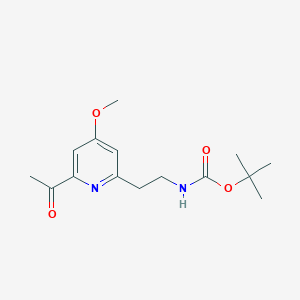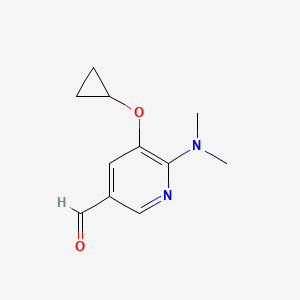
5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a nicotinaldehyde core. It is a derivative of nicotinaldehyde, which is a key intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde typically involves the reaction of 6-(dimethylamino)nicotinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-Cyclopropoxy-6-(dimethylamino)nicotinic acid.
Reduction: 5-Cyclopropoxy-6-(dimethylamino)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various biological targets .
類似化合物との比較
Similar Compounds
6-(Dimethylamino)nicotinaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxy-6-(methylamino)nicotinaldehyde: Contains a methylamino group instead of a dimethylamino group, affecting its electronic properties.
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-carbaldehyde: Similar structure but with variations in the position of functional groups.
Uniqueness
5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
5-cyclopropyloxy-6-(dimethylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)11-10(15-9-3-4-9)5-8(7-14)6-12-11/h5-7,9H,3-4H2,1-2H3 |
InChIキー |
UMPDJSVPFKZXAZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=N1)C=O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


